molecular formula C7H6O4 B12384039 3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid

3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid

Cat. No.: B12384039
M. Wt: 161.069 g/mol
InChI Key: YQUVCSBJEUQKSH-BNUYUSEDSA-N
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Description

3,4-Dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a compound of significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexa-1,3,5-triene ring substituted with two hydroxyl groups and a carboxylic acid group. The presence of isotopically labeled carbon atoms (13C) makes it particularly useful in research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves the isotopic labeling of benzene derivatives followed by functional group transformations. One common method includes the use of isotopically labeled benzene as a starting material, which undergoes hydroxylation and carboxylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale isotopic labeling techniques, followed by multi-step synthesis processes to introduce the hydroxyl and carboxyl groups. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

3,4-Dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Employed in studies involving metabolic pathways and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a tracer in metabolic studies.

    Industry: Utilized in the production of isotopically labeled compounds for various applications.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in binding to enzymes and receptors, influencing biochemical processes. The isotopic labeling allows for detailed tracking and analysis of these interactions in metabolic studies.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxybenzoic acid: Similar structure but without isotopic labeling.

    3,4-Dihydroxyphenylacetic acid: Contains an additional ethyl group.

    3,4-Dihydroxybenzaldehyde: Contains an aldehyde group instead of a carboxylic acid.

Uniqueness

The isotopic labeling of 3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid makes it unique, providing valuable insights into metabolic pathways and reaction mechanisms that are not possible with non-labeled compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H6O4

Molecular Weight

161.069 g/mol

IUPAC Name

3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid

InChI

InChI=1S/C7H6O4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,8-9H,(H,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1

InChI Key

YQUVCSBJEUQKSH-BNUYUSEDSA-N

Isomeric SMILES

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1[13C](=O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)O

Origin of Product

United States

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